molecular formula C30H18O14 B13438208 Quercetin dimer

Quercetin dimer

Cat. No.: B13438208
M. Wt: 602.5 g/mol
InChI Key: UCFHILKWDMUAPS-UHFFFAOYSA-N
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Description

Quercetin dimer is a compound formed by the dimerization of quercetin, a well-known flavonoid found in many fruits, vegetables, and grains. Quercetin is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer activities. The dimerization of quercetin can occur through various mechanisms, leading to different structural forms of the dimer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The dimerization of quercetin can be achieved through two primary mechanisms: the Diels-Alder reaction and radical-coupling. The radical-coupling pathway is thermodynamically and kinetically preferred over the Diels-Alder reaction. This process involves the oxidation of quercetin, leading to the formation of a dimer through a two-step radical-coupling mechanism .

Industrial Production Methods

Industrial production of quercetin dimer is not as common as the production of quercetin itself. the extraction and purification of quercetin from natural sources, such as onions, apples, and berries, can be scaled up for industrial purposes. The dimerization process can then be induced under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Quercetin dimer undergoes various chemical reactions, including:

    Oxidation: The primary reaction leading to the formation of this compound is the oxidation of quercetin.

    Reduction: this compound can be reduced back to its monomeric form under certain conditions.

    Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major product formed from the oxidation of quercetin is the this compound itself. Further reactions can lead to the formation of various substituted quercetin dimers, depending on the reagents and conditions used.

Scientific Research Applications

Quercetin dimer has several scientific research applications, including:

Mechanism of Action

The mechanism of action of quercetin dimer involves its interaction with various molecular targets and pathways. This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their conformational changes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Quercetin dimer can be compared with other similar compounds, such as:

    Rutin: A glycosylated form of quercetin with similar antioxidant properties.

    Kaempferol: Another flavonoid with structural similarities to quercetin but differing in its biological activities.

    Catechin: A flavonoid found in tea with antioxidant properties similar to quercetin.

This compound is unique due to its dimeric structure, which may enhance its antioxidant and anti-inflammatory properties compared to its monomeric form.

Biological Activity

Quercetin dimer, a compound derived from quercetin, exhibits a range of biological activities that have garnered significant attention in recent research. This article explores the various biological effects of this compound, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The findings are supported by data tables and relevant case studies.

Overview of Quercetin and Its Dimer

Quercetin is a flavonoid found abundantly in fruits and vegetables. It possesses multiple hydroxyl groups that contribute to its biological activity. The dimerization of quercetin can enhance its pharmacological properties, potentially leading to improved therapeutic effects compared to its monomeric form.

1. Antioxidant Activity

This compound demonstrates potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. A systematic review highlighted that quercetin and its derivatives, including dimers, show increased antioxidant capacity proportional to the number of hydroxyl groups present in their structure .

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Method Used
Quercetin25DPPH Radical Scavenging
This compound15DPPH Radical Scavenging

2. Anti-Inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. A study involving patients with coronary artery disease found that quercetin supplementation significantly reduced these inflammatory markers compared to a control group . The mechanism involves the downregulation of the NF-κB signaling pathway.

Case Study: Quercetin in COVID-19 Treatment
A randomized controlled trial assessed the effects of quercetin on COVID-19 patients. Results indicated that those receiving quercetin experienced a significant reduction in inflammatory markers and improved clinical outcomes compared to controls .

3. Anticancer Properties

This compound exhibits promising anticancer activity through various mechanisms. It induces apoptosis in cancer cells and inhibits tumor growth by affecting multiple signaling pathways, including PI3K/Akt and Wnt/β-catenin pathways .

Table 2: Anticancer Activity Summary

Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosis
Colon CancerInhibition of cell proliferation
Prostate CancerModulation of signaling pathways

4. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from oxidative damage and apoptosis. In vitro studies demonstrated that it reduces cell death induced by oxidative stressors like hydrogen peroxide . This neuroprotective effect is attributed to its ability to enhance the expression of anti-apoptotic proteins such as Bcl-2.

Case Study: Neuroprotection in Ischemic Stroke
A study on ischemic stroke models showed that quercetin significantly reduced neuronal damage and improved functional recovery, highlighting its potential as a neuroprotective agent .

Properties

Molecular Formula

C30H18O14

Molecular Weight

602.5 g/mol

IUPAC Name

5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one

InChI

InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H

InChI Key

UCFHILKWDMUAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O

Origin of Product

United States

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